

# Managing adverse events in long-term Crisaborole safety studies

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## Compound of Interest

Compound Name: Crisaborole

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## Technical Support Center: Crisaborole Long-Term Safety Studies

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **Crisaborole** in long-term safety studies.

### Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during experiments involving the long-term application of **Crisaborole**.

Q1: A study participant is reporting a burning or stinging sensation at the application site. How should this be managed?

A1: Application site pain, including burning and stinging, is the most frequently reported treatment-related adverse event in long-term **Crisaborole** studies.<sup>[1][2][3][4][5]</sup> In most cases, this sensation is mild to moderate and resolves within a day.<sup>[2]</sup> If a participant reports this, consider the following steps:

- **Assess Severity:** Determine the severity and duration of the discomfort.
- **Reassurance:** Inform the participant that this is a known and common side effect that is typically transient.

- **Continue Treatment:** In most instances, treatment can be continued. The incidence of application-site pain has been observed to decrease over time in long-term studies.[2]
- **Temporary Interruption:** If the sensation is severe, a temporary interruption of treatment may be considered until the symptom subsides.
- **Discontinuation:** Discontinuation of the study due to application site pain is rare.[1][6] However, if the symptom is intolerable or associated with a severe local reaction, discontinuation should be considered.

Q2: A participant's atopic dermatitis appears to be worsening or flaring up during treatment. What is the appropriate course of action?

A2: Worsening of atopic dermatitis has been reported as a treatment-related adverse event in some patients.[2][4][5][7][8] It is crucial to differentiate between a treatment-related flare and a natural fluctuation of the disease.

- **Confirm Diagnosis:** Ensure the observed skin reaction is consistent with an atopic dermatitis flare and not another condition.
- **Review Application Technique:** Verify that the participant is applying the ointment correctly and to all affected areas as per the protocol.
- **Consider Rescue Medication:** Depending on the study protocol, the use of rescue medication, such as topical corticosteroids or calcineurin inhibitors, may be permitted for managing flares.[8]
- **Evaluate for Infection:** Assess the site for signs of a secondary infection, which has been reported as a potential adverse event.[2][4][5][7][8]
- **Follow Protocol Guidelines:** Adhere to the study's specific guidelines for managing disease exacerbations, which may include criteria for treatment continuation, interruption, or discontinuation.

Q3: What should be done if a participant develops a skin infection at the application site?

A3: Application site infections are a reported treatment-related adverse event in long-term **Crisaborole** studies.<sup>[2][4][5][7][8]</sup>

- Clinical Assessment: Clinically assess the affected area to confirm the presence and type of infection (bacterial, fungal, or viral).
- Microbiological Sampling: If necessary, obtain samples for culture and sensitivity testing to guide antimicrobial therapy.
- Initiate Appropriate Treatment: Prescribe appropriate antimicrobial therapy based on the clinical diagnosis and culture results.
- Treatment Interruption: The study protocol will likely specify whether **Crisaborole** application should be temporarily interrupted in the presence of an active infection at the treatment site.
- Monitor Resolution: Closely monitor the infection until it resolves.

Q4: Are there any systemic adverse events of concern with long-term **Crisaborole** use?

A4: Long-term studies have shown that **Crisaborole** is well-tolerated with a low incidence of systemic side effects.<sup>[9][10]</sup> The majority of treatment-emergent adverse events (TEAEs) are considered unrelated to the treatment and are typically mild to moderate in severity.<sup>[2][4][8]</sup> Commonly reported non-application site TEAEs include nasopharyngitis, upper respiratory infections, cough, and fever; however, these are generally not attributed to **Crisaborole**.<sup>[4]</sup>

## Quantitative Data on Adverse Events

The following tables summarize the incidence of treatment-related adverse events (TRAEs) and treatment-emergent adverse events (TEAEs) from key long-term safety studies of **Crisaborole**.

Table 1: Incidence of Most Common Treatment-Related Adverse Events (TRAEs) in Long-Term Studies

Adverse Event	Incidence in AD-303 Extension Study (48 weeks)	Incidence in Pooled Phase 3 and Extension Studies
Application Site Pain (burning/stinging)	2.3% <a href="#">[1]</a> <a href="#">[2]</a>	2.3% <a href="#">[8]</a>
Atopic Dermatitis (worsening/flare)	3.1% <a href="#">[2]</a>	3.1% <a href="#">[8]</a>
Application Site Infection	1.2% <a href="#">[2]</a>	1.2% <a href="#">[8]</a>

Table 2: Overview of Treatment-Emergent Adverse Events (TEAEs) in Long-Term Studies

Study	Duration	Percentage of Patients with at least one TEAE	Severity of TEAEs	Relationship to Treatment	Discontinuation due to TEAEs
AD-303 Extension Study	48 weeks	65% (including pivotal studies) <a href="#">[2]</a>	Most were mild (51.2%) or moderate (44.6%) <a href="#">[2]</a> <a href="#">[8]</a>	93.1% considered unrelated to treatment <a href="#">[2]</a> <a href="#">[8]</a>	1.7% <a href="#">[2]</a> <a href="#">[8]</a>
Post hoc analysis of extension study	Up to 4 consecutive 28-day cycles	< 5% (treatment-related AEs) <a href="#">[1]</a>	Not specified	N/A	One patient <a href="#">[1]</a>

## Experimental Protocols

The long-term safety of **Crisaborole** has been primarily evaluated in an open-label extension study (AD-303) following two pivotal Phase 3, vehicle-controlled studies (AD-301 and AD-302).

Study Design:

- Pivotal Studies (AD-301 & AD-302): Identically designed, 28-day, double-blind, vehicle-controlled studies.[\[1\]](#)
- Extension Study (AD-303): A 48-week, open-label, single-arm safety study for patients who completed the pivotal studies.[\[2\]](#)

#### Patient Population:

- Patients aged  $\geq 2$  years (in pivotal and initial extension studies) or  $\geq 3$  months (in later studies) with mild-to-moderate atopic dermatitis.[\[1\]](#)[\[2\]](#)[\[8\]](#)

#### Treatment Regimen:

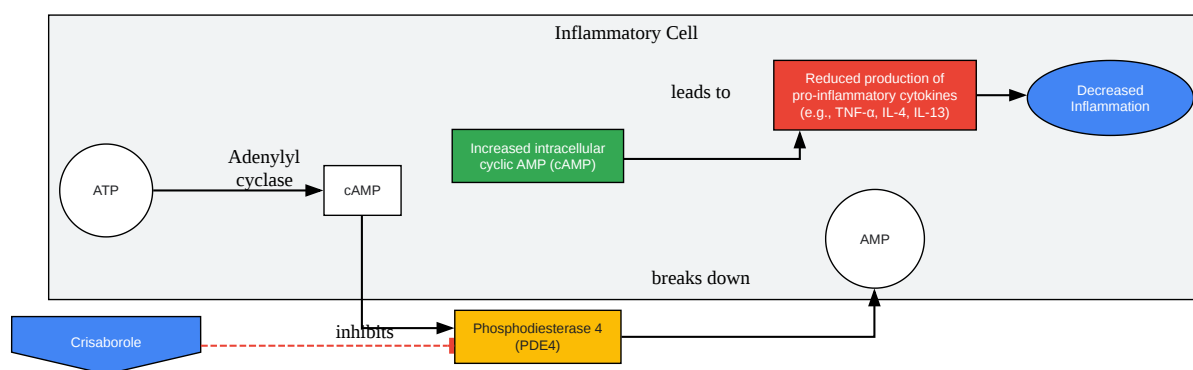
- **Crisaborole** ointment, 2%, applied topically twice daily to affected areas.[\[1\]](#)[\[2\]](#)
- In the extension study, treatment was administered in 28-day cycles. Patients with an Investigator's Static Global Assessment (ISGA) score of mild or greater at the beginning of a cycle received treatment.[\[2\]](#)[\[8\]](#) Patients who achieved "clear" or "almost clear" (ISGA 0 or 1) had an off-treatment period for the next 28-day cycle.[\[1\]](#)

#### Safety Assessments:

- Adverse events (AEs), including treatment-emergent AEs (TEAEs) and serious AEs, were monitored throughout the studies.[\[2\]](#)
- Disease severity was assessed every 4 weeks using the ISGA score.[\[2\]](#)[\[8\]](#)

## Visualizations

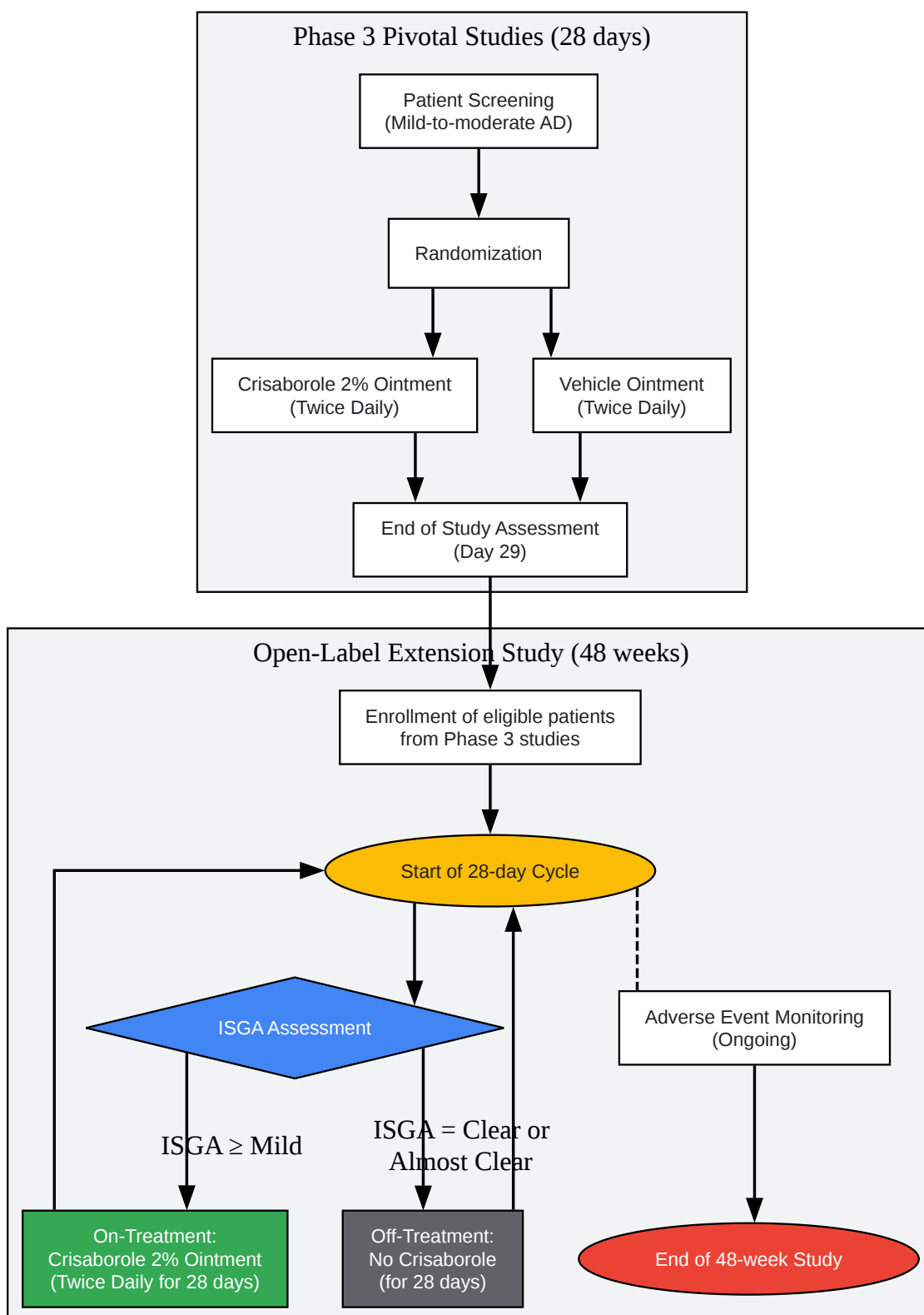
### Signaling Pathway



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Caption: Mechanism of action of **Crisaborole** in reducing inflammation.

## Experimental Workflow



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Caption: Workflow of long-term **Crisaborole** safety and efficacy studies.

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